4-[(2-chlorophenyl)methyl]-N-(2-methylphenyl)piperazine-1-carboxamide
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Overview
Description
4-[(2-chlorophenyl)methyl]-N-(2-methylphenyl)piperazine-1-carboxamide is a synthetic compound that belongs to the piperazine class of chemicals. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound has a molecular formula of C19H22ClN3O and a molecular weight of 343.85 g/mol .
Preparation Methods
The synthesis of 4-[(2-chlorophenyl)methyl]-N-(2-methylphenyl)piperazine-1-carboxamide can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and cyclized to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-[(2-chlorophenyl)methyl]-N-(2-methylphenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(2-chlorophenyl)methyl]-N-(2-methylphenyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-chlorophenyl)methyl]-N-(2-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with neurotransmitter receptors or ion channels .
Comparison with Similar Compounds
4-[(2-chlorophenyl)methyl]-N-(2-methylphenyl)piperazine-1-carboxamide can be compared with other piperazine derivatives such as:
- Trimetazidine
- Ranolazine
- Befuraline
- Aripiprazole
- Quetiapine
- Indinavir
- Sitagliptin
- Vestipitant
These compounds share a similar piperazine core structure but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]-N-(2-methylphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-15-6-2-5-9-18(15)21-19(24)23-12-10-22(11-13-23)14-16-7-3-4-8-17(16)20/h2-9H,10-14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVXASMFRNXLLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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